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Compound of Interest

Compound Name: Dioleoyl phosphatidylserine

CAS No.: 70614-14-1

Cat. No.: B1235833

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phase transition temperature of

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), a critical anionic phospholipid in

membrane dynamics and cellular signaling. Understanding the biophysical properties of DOPS,

particularly its gel-to-liquid crystalline phase transition, is paramount for researchers in drug

development, cell biology, and biomaterials science. This document outlines the quantitative

data, experimental methodologies, and relevant biological pathways associated with DOPS

and other key phospholipids.

Section 1: Quantitative Analysis of Phospholipid
Phase Transitions
The phase transition temperature (Tm) is a defining characteristic of a lipid, representing the

temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more fluid

liquid-crystalline phase. This transition is influenced by factors such as the length and

saturation of the acyl chains, as well as the nature of the headgroup.[1]
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DOPS, with its two 18-carbon monounsaturated acyl chains, exhibits a low phase transition

temperature of approximately -11°C to -12°C.[2][3] This ensures it remains in a highly fluid

state at physiological temperatures, which is crucial for its role in membrane dynamics and

signal transduction.[2]

The following table summarizes the phase transition temperatures of DOPS and other relevant

phosphatidylserine (PS) and phosphatidylcholine (PC) lipids, providing a comparative

landscape of how acyl chain composition affects this critical biophysical parameter.
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Lipid
Abbreviation

Full Name
Acyl Chain
Composition

Phase
Transition
Temperature
(Tm) in °C

Reference

DOPS

1,2-dioleoyl-sn-

glycero-3-

phospho-L-

serine

18:1 (cis-9) /

18:1 (cis-9)
-11 [3]

DMPS

1,2-dimyristoyl-

sn-glycero-3-

phospho-L-

serine

14:0 / 14:0 35 [3]

DPPS

1,2-dipalmitoyl-

sn-glycero-3-

phospho-L-

serine

16:0 / 16:0 54 [3]

DSPS

1,2-distearoyl-sn-

glycero-3-

phospho-L-

serine

18:0 / 18:0 68 [3]

POPS

1-palmitoyl-2-

oleoyl-sn-

glycero-3-

phospho-L-

serine

16:0 / 18:1 (cis-

9)
14 [3]

DOPC

1,2-dioleoyl-sn-

glycero-3-

phosphocholine

18:1 (cis-9) /

18:1 (cis-9)
-17 [4]

DPPC

1,2-dipalmitoyl-

sn-glycero-3-

phosphocholine

16:0 / 16:0 41 [4]

DSPC 1,2-distearoyl-sn-

glycero-3-

18:0 / 18:0 55 [4]
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phosphocholine

Section 2: Experimental Protocols
Preparation of Large Unilamellar Vesicles (LUVs) by
Extrusion
This protocol describes a common method for preparing LUVs, which are often used as model

membrane systems for biophysical studies.

Lipid Film Preparation:

Dissolve the desired lipids (e.g., DOPS) in an organic solvent, typically chloroform or a

chloroform/methanol mixture, to ensure a homogenous mixture.

Remove the organic solvent under a gentle stream of nitrogen or argon gas to form a thin

lipid film on the walls of a round-bottom flask.[5]

To ensure complete removal of residual solvent, place the flask under high vacuum for at

least one hour to overnight.[5]

Hydration:

Hydrate the lipid film with an appropriate aqueous buffer. The temperature of the buffer

should be above the phase transition temperature of the lipid with the highest Tm in the

mixture.[6]

Agitate the suspension to facilitate the formation of multilamellar vesicles (MLVs).[7]

For increased encapsulation efficiency of water-soluble molecules, the MLV suspension

can be subjected to several freeze-thaw cycles.[8] This involves alternately freezing the

suspension in a dry ice/alcohol bath and thawing it in warm water.[5]

Extrusion:

Assemble a lipid extruder with a polycarbonate membrane of a defined pore size

(commonly 100 nm).
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Heat the extruder to a temperature above the Tm of the lipid mixture to prevent membrane

fouling.

Load the MLV suspension into a gas-tight syringe and place it in the extruder.[8]

Force the lipid suspension through the membrane by pushing the plunger. Repeat this

process an odd number of times (typically 11-21 passes) to ensure a uniform size

distribution of LUVs.[5]

The resulting vesicle suspension should be a translucent solution of unilamellar vesicles

with a diameter close to the pore size of the membrane used.[5]

Determination of Phase Transition Temperature by
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique used to measure the heat flow associated with

thermal transitions in a material as a function of temperature.[3][9]

Sample Preparation:

Prepare a liposome suspension (e.g., LUVs as described above) at a known

concentration, typically in the range of 1-10 mg/mL.

Accurately transfer a small volume (typically 10-50 µL) of the liposome suspension into a

DSC sample pan.

Prepare a reference pan containing the same buffer used for the liposome suspension.

Hermetically seal both the sample and reference pans to prevent solvent evaporation

during the experiment.[10]

DSC Measurement:

Place the sample and reference pans into the DSC instrument.

Equilibrate the system at a starting temperature well below the expected Tm.
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Heat the sample and reference pans at a constant scan rate, typically between 0.5 to 5

°C/min.[10]

The instrument measures the differential heat flow required to maintain the sample and

reference at the same temperature.

Data Analysis:

The output is a thermogram, a plot of heat flow versus temperature.

The phase transition is observed as an endothermic peak.

The phase transition temperature (Tm) is determined as the temperature at the peak

maximum of the endotherm.[9]

The enthalpy of the transition (ΔH) can be calculated from the area under the peak, and

the cooperativity of the transition is related to the peak's width at half-height.[9]

Section 3: Biological Significance and Visualized
Pathways
Phosphatidylserine Externalization in Apoptosis
In healthy cells, the distribution of phospholipids across the plasma membrane is asymmetric,

with phosphatidylserine (PS) being actively confined to the inner leaflet by enzymes called

flippases.[11] During the early stages of apoptosis, or programmed cell death, this asymmetry

is lost, and PS is exposed on the outer leaflet of the cell membrane.[11] This externalized PS

acts as an "eat-me" signal, flagging the apoptotic cell for recognition and engulfment by

phagocytes, such as macrophages.[12][13]

The process of PS externalization is tightly regulated and involves the coordinated action of

several key proteins:

Flippases: These ATP-dependent enzymes are responsible for maintaining PS on the inner

leaflet. During apoptosis, flippases are inactivated, often through cleavage by caspases.[14]

Scramblases: These enzymes, when activated, facilitate the bidirectional and non-specific

movement of phospholipids between the two leaflets of the membrane, leading to the
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randomization of their distribution.[2]

Caspases: These proteases are central to the execution of apoptosis. Initiator caspases

(e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3), which then cleave and

inactivate flippases and activate scramblases, leading to PS exposure.[14]

Apoptotic Cell
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Caspase Activation
(Caspase-8 -> Caspase-3)

Flippase Inactivation
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Externalization

Phagocyte Recognition
('Eat-me' signal)
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Signaling pathway of phosphatidylserine externalization during apoptosis.

Experimental Workflow for Liposome Preparation and
Analysis
The following diagram illustrates a typical experimental workflow for the preparation of LUVs

and the subsequent determination of their phase transition temperature.
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Liposome Preparation

Phase Transition Analysis

Start:
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Result:
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Experimental workflow for LUV preparation and DSC analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1235833/docs?utm_src=pdf-body-img#the-biophysical-interface-a-technical-guide-to-the-phase-transition-of-dops-lipids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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